L-Leucine, N-4-quinazolinyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55040-14-7 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(2S)-4-methyl-2-(quinazolin-4-ylamino)pentanoic acid |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)7-12(14(18)19)17-13-10-5-3-4-6-11(10)15-8-16-13/h3-6,8-9,12H,7H2,1-2H3,(H,18,19)(H,15,16,17)/t12-/m0/s1 |
InChI Key |
ZXCCLHAPTDCVKL-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC1=NC=NC2=CC=CC=C21 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=NC=NC2=CC=CC=C21 |
Origin of Product |
United States |
Post Docking Analysis and Experimental Validation:the Computational Predictions Must Be Validated Through Experimental Means. the Top Ranked Protein Targets Would Be Subjected to in Vitro Binding Assays or Enzymatic Activity Assays to Confirm a Direct Interaction with L Leucine, N 4 Quinazolinyl . This Step is Essential to Confirm the in Silico Findings and Complete the Target Deconvolution Process.
In Vitro Cellular Efficacy
Derivatives of quinazoline (B50416) have demonstrated significant antiproliferative and cytotoxic effects across a wide array of human cancer cell lines. Research into various 4-aminoquinazoline derivatives and quinazolin-4(3H)-one derivatives has revealed potent growth-inhibitory activity against lung, breast, colon, and liver cancers, among others. nih.govnih.gov
Studies have specifically evaluated the efficacy of these compounds against numerous cancer models. For instance, certain 4-aminoquinazoline derivatives have been tested against a panel including HCT-116 (colon carcinoma), MDA-MB-231 (breast carcinoma), A549 (lung carcinoma), and MCF-7 (breast carcinoma) cell lines. nih.gov Similarly, quinazolin-4(3H)-one derivatives have shown broad and effective antiproliferative activity against various lung cancer cell lines. nih.gov The cytotoxic potential of related compounds has been confirmed in multiple studies, with significant, dose-dependent effects observed in A549, HepG2 (liver carcinoma), MCF-7, and HCT-116 cell lines. researchgate.netjksus.orgresearchgate.net
The cytotoxic activity, often measured as the half-maximal inhibitory concentration (IC50), highlights the potential of the quinazoline scaffold in anticancer research. The table below summarizes the reported cytotoxic activities of various quinazoline and related derivatives against several human cancer cell lines.
Table 1: Cytotoxicity of Quinazoline-Related Derivatives in Human Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Citation |
|---|---|---|---|---|
| 4-Aminoquinazoline derivative (6b) | HCT-116 | Colon Carcinoma | Not specified (Potent) | nih.gov |
| 4-Aminoquinazoline derivative (6b) | MDA-MB-231 | Breast Carcinoma | Not specified (Potent) | nih.gov |
| 4-Aminoquinazoline derivative (6b) | A549 | Lung Carcinoma | Not specified (Potent) | nih.gov |
| 4-Aminoquinazoline derivative (6b) | MCF-7 | Breast Carcinoma | Not specified (Potent) | nih.gov |
| Quinazoline-thiazole derivative (37) | MCF-7 | Breast Carcinoma | 2.86 | nih.gov |
| Quinazoline-thiazole derivative (37) | HepG-2 | Liver Carcinoma | 5.9 | nih.gov |
| Quinazoline-thiazole derivative (37) | A549 | Lung Carcinoma | 14.79 | nih.gov |
| Oxazepine derivative | HCT116 | Colon Carcinoma | Nanomolar range | researchgate.net |
| Oxazepine derivative | A549 | Lung Carcinoma | Nanomolar range | researchgate.net |
| Oxazepine derivative | MCF7 | Breast Carcinoma | Nanomolar range | researchgate.net |
| Oxazepine derivative | K562 | Leukemia | Nanomolar range | researchgate.net |
| Benzimidazole derivative (se-182) | A549 | Lung Carcinoma | 15.80 | jksus.org |
The anticancer effects of L-leucine and quinazoline derivatives are significantly attributed to their ability to inhibit cell growth and induce apoptosis (programmed cell death). Studies on 4-aminoquinazoline derivatives show they can effectively inhibit cell proliferation by suppressing the PI3K/Akt signaling pathway. nih.gov This inhibition leads to cell cycle arrest, typically in the G1 phase, preventing cancer cells from dividing and proliferating. nih.govnih.gov Furthermore, these compounds have been shown to induce apoptosis through a mitochondrial-dependent pathway. nih.gov
The L-leucine component also has complex roles in cancer cell biology. While some studies suggest it can promote proliferation in certain cancers, others demonstrate that leucine (B10760876) deprivation can inhibit the proliferation of breast cancer cells (MDA-MB-231 and MCF-7) and induce apoptosis. nih.govoncotarget.com This effect is linked to the suppression of fatty acid synthase (FASN), a key enzyme in lipid metabolism. nih.gov Leucine supplementation in other contexts, such as hepatocellular carcinoma, has been shown to exert a dose-dependent cytotoxic effect and induce apoptosis by inhibiting the PI3K/AKT1/mTORC1 signaling axis. mdpi.compreprints.org This suggests that modulating leucine availability or its signaling pathways can be a strategy to trigger cancer cell death. mdpi.com The combination of a quinazoline scaffold with L-leucine may therefore leverage multiple mechanisms to halt cancer cell growth and promote apoptosis.
A series of 4-amino 2-anilinoquinazolines has been systematically optimized and evaluated for activity against Plasmodium falciparum, the most lethal malaria parasite in humans. nih.govnih.gov These compounds have demonstrated potent antimalarial activity against the asexual blood stages of the parasite, with efficacy comparable to known antimalarials like chloroquine. nih.gov
Importantly, these quinazoline derivatives maintain their activity against P. falciparum strains that are resistant to clinically available antimalarial drugs. nih.govnih.gov Research has also shown that these compounds are equally effective against the zoonotic parasite P. knowlesi, suggesting a potential for broad-spectrum anti-plasmodial activity. nih.govnih.gov The mechanism of action is believed to involve the generation and regulation of the internal pool of free amino acids within the parasite, a process in which aminopeptidases play a crucial role. uq.edu.au Inhibitors of these enzymes have been shown to block the growth of P. falciparum in culture, providing a biochemical basis for the antimalarial activity of such compounds. uq.edu.au
L-leucine has been shown to play a significant role in modulating inflammatory responses, particularly through its effects on macrophages. nih.govelifesciences.orgelifesciences.org Studies have demonstrated that leucine can alleviate inflammation by regulating macrophage polarization. nih.govelifesciences.org It inhibits the LPS-driven M1 polarization, which is associated with a pro-inflammatory state, and promotes M2 polarization, which is linked to an anti-inflammatory and tissue-repair phenotype. nih.govelifesciences.orgresearchgate.net
This regulation of macrophage activity leads to a significant reduction in the secretion of key inflammatory mediators. In vitro data from bone marrow-derived macrophages (BMDMs) and RAW 264.7 cells show that leucine decreases the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.govelifesciences.org This anti-inflammatory effect is mediated by the mTORC1/LXRα signaling pathway. nih.gov Additionally, certain quinazoline derivatives have been found to inhibit myeloperoxidase, an enzyme involved in the generation of reactive oxygen species (ROS), thereby suppressing virus-induced inflammatory mediators like IL-6, TNF-α, and MCP-1 in monocytic cells. nih.gov
L-leucine is a critical regulator of gene expression in metabolic tissues, including skeletal muscle, liver, and adipose tissue. Its administration has been shown to cause significant changes in the transcriptomic profiles of these tissues. nih.gov
A DNA microarray analysis in rats revealed that leucine administration alters the expression of a large number of genes. nih.govresearchgate.net
In skeletal muscle , after leucine administration to a non-protein diet group, 27 genes were upregulated and 52 genes were downregulated. nih.gov Leucine is known to be a key signaling molecule in muscle for activating the mTOR pathway, which is essential for the regulation of protein synthesis and muscle growth. nih.govresearchgate.net
In the liver , the effect was more pronounced, with 160 genes upregulated and 126 genes downregulated. nih.gov One of the genes showing leucine-dependent induction in both muscle and liver was the Per2 gene, which is involved in regulating circadian rhythms. nih.gov
In adipose tissue , leucine plays a pivotal role in partitioning energy. It can regulate fat deposition by influencing the expression of genes related to lipolysis and fatty acid oxidation. nih.gov Leucine and its metabolites can activate SIRT1, an enzyme involved in energy homeostasis, and mediate the adipocyte lipid metabolism to provide an increased supply of free fatty acids to skeletal muscle for energy use. nih.gov
This evidence suggests that the L-leucine moiety can modulate metabolic processes through widespread changes in gene expression in key metabolic organs. nih.govnih.gov
Antiproliferative and Cytotoxicity Assays Against Cancer Cell Lines
In Vivo Efficacy in Animal Models
Animal models are indispensable tools in pharmacology, providing a systemic biological context to evaluate the potential of new chemical entities. mdpi.com For quinazoline derivatives, these models have been instrumental in demonstrating a range of therapeutic activities.
The anti-inflammatory potential of quinazoline derivatives has been assessed using standard induced edema models. In studies utilizing the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice, various compounds have demonstrated a significant reduction in inflammation. researcher.life For instance, certain novel quinazoline derivatives have shown a dose-dependent inhibition of paw edema in carrageenan-induced models, an effect comparable to that of the standard anti-inflammatory drug indomethacin. jneonatalsurg.com One study on 3-naphtalene-substituted quinazolinone derivatives reported a 19.69–59.61% inhibition of edema. mdpi.com Another series of thiourea-substituted 2-methyl quinazolinone derivatives showed potent activity, with one compound exhibiting a 65 ± 0.79% reduction in edema at 2 hours. mdpi.com These models are critical for quantifying the ability of a compound to suppress the acute inflammatory response, a key indicator of potential therapeutic efficacy for inflammatory conditions.
Table 1: Anti-inflammatory Activity of Select Quinazoline Derivatives in Edema Models This table is representative of data found in the cited literature for various quinazoline derivatives.
| Compound Type | Animal Model | Edema Induction Agent | Percent Inhibition of Edema | Reference Compound |
| 3-Naphtalene-Substituted Quinazolinone | Rat | Not Specified | 19.69% - 59.61% | Phenylbutazone |
| Thiazolidinone/Azetidinone Derivatives | Rat | Carrageenan | Superior to Azetidinone series | Diclofenac Sodium |
| Thiourea-Substituted 2-Methyl Quinazolinone | Rat | Not Specified | ~65% | Diclofenac |
| Novel Quinazoline Derivative | Rat | Carrageenan | Significant, comparable to reference | Indomethacin |
The streptozotocin (STZ)-induced diabetic rat is a widely accepted model for studying type 2 diabetes. mdpi.com Several studies have investigated the anti-hyperglycemic effects of novel quinazoline derivatives in this model. nih.gov A series of quinazoline-sulfonylurea hybrids, for example, were shown to be more potent than the reference drug glibenclamide. nih.govresearchgate.net The most effective of these compounds induced a 78.2% reduction in blood glucose levels, compared to a 55.4% reduction by glibenclamide. nih.gov These findings highlight the potential of the quinazoline scaffold in developing new agents for managing hyperglycemia.
Table 2: Antidiabetic Efficacy of Quinazoline-Sulfonylurea Hybrids in STZ-Induced Diabetic Rats Data adapted from studies on novel quinazoline-sulfonylurea hybrids.
| Compound ID | Percent Reduction in Blood Glucose | Reference Drug (Glibenclamide) Percent Reduction |
| VI-6-a | 78.2% | 55.4% |
| V | 73.9% | 55.4% |
| IV-4 | 71.4% | 55.4% |
| VI-4-c | 67.3% | 55.4% |
| IV-6 | 62.0% | 55.4% |
The anticonvulsant properties of quinazoline derivatives have been extensively evaluated in rodent models. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models are standard screens for potential antiepileptic drugs. researchgate.netnih.gov Numerous quinazolin-4(3H)-one derivatives have demonstrated significant protective activity in these tests. nih.govnih.gov Certain compounds have shown 100% protection against PTZ-induced convulsions, proving to be several times more potent than the reference drug ethosuximide. researchgate.netnih.gov The structural versatility of the quinazoline ring allows for modifications that enhance its interaction with targets in the central nervous system, such as GABA-A receptors, which is a proposed mechanism for the observed anticonvulsant effects. mdpi.com
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical oncology research. mdpi.com Many quinazoline derivatives have been assessed for their antitumor activity using this system. spandidos-publications.comnih.govexp-oncology.com.ua For instance, a novel quinazoline derivative, compound 18, was shown to significantly decrease average tumor volume and weight in a gastric cancer xenograft model without affecting the body weight of the mice. mdpi.comnih.gov Another study found that a compound bearing a dioxolane nucleus fused to the quinazoline scaffold was able to inhibit in vivo tumor growth. bohrium.com The quinazoline core is central to several FDA-approved tyrosine kinase inhibitors used in cancer therapy, such as gefitinib and erlotinib, underscoring the clinical relevance of these preclinical findings. nih.govmdpi.comnih.gov
The emergence of drug-resistant bacteria necessitates the development of new antimicrobial agents. Quinazoline derivatives have been investigated for their activity against various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis. ijprajournal.com A quinazoline derivative, 1,2-di(quinazolin-4-yl)diselane (DQYD), has demonstrated the ability to inhibit the growth of M. tuberculosis and M. smegmatisin vitro at low concentrations, comparable to clinical drugs like rifampicin and streptomycin. nih.govnih.gov The mechanism appears to involve the disruption of intracellular ATP homeostasis and an increase in DNA damage within the mycobacteria. nih.gov Other synthesized quinazoline compounds have also shown antimycobacterial activity against various strains, with some being more active than the first-line drug isoniazid against atypical mycobacteria. researchgate.net
While direct studies focusing solely on L-Leucine, N-4-quinazolinyl- for cancer cachexia are not prominent in the reviewed literature, the foundational components of the molecule—quinazoline and leucine—are relevant to this condition. Quinazoline derivatives are widely studied as anticancer agents that can reduce tumor burden, a primary driver of cachexia. bohrium.comnih.gov Leucine is a well-known branched-chain amino acid that plays a critical role in stimulating muscle protein synthesis and has been investigated as a nutritional intervention to counteract muscle wasting in cancer patients. The hypothetical conjugation of a cytotoxic quinazoline moiety with leucine could represent a strategy to both target tumor cells and potentially mitigate the catabolic state of cachexia, although specific preclinical models would be required to validate this concept.
Based on the available information, it is not possible to provide a detailed article on the preclinical efficacy studies of L-Leucine, N-4-quinazolinyl- focusing on its impact on muscle protein content and proteasome subunit expression.
A search for scientific literature on this specific chemical compound did not yield any results pertaining to its effects on muscle protein synthesis, content, or the expression of proteasome subunits in non-human models. The research that is available focuses on the broader amino acid L-Leucine, not the specific N-4-quinazolinyl- derivative. Therefore, to adhere to the strict requirement of focusing solely on L-Leucine, N-4-quinazolinyl-, no content can be generated for the requested section.
It is imperative to not conflate the biological effects of L-Leucine with its derivatives, as the addition of the N-4-quinazolinyl- group can significantly alter its chemical properties and biological activity. Any discussion of L-Leucine's effects would be scientifically inaccurate and outside the scope of the user's specific request.
Therefore, no data tables or detailed research findings for L-Leucine, N-4-quinazolinyl- can be provided.
Structure Activity Relationship Sar Studies of L Leucine, N 4 Quinazolinyl and Its Analogues
Elucidation of Critical Structural Features for Biological Activity
Influence of Quinazoline (B50416) Ring Substitutions on Potency and Selectivity
The quinazoline scaffold is a privileged structure in medicinal chemistry, and substitutions on this ring system have a profound impact on the biological activity of L-Leucine, N-4-quinazolinyl- analogues. nih.govmdpi.comnih.gov Research has demonstrated that the nature and position of substituents on the quinazoline ring can modulate the compound's interaction with its biological target, thereby influencing its potency and selectivity.
For instance, in the context of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, specific substitutions on the quinazoline ring are crucial for activity. The 4-anilinoquinazoline scaffold is recognized for its potent and highly selective inhibition of EGFR tyrosine kinase. nih.gov Modifications at the 6- and 7-positions of the quinazoline ring with small, hydrophobic groups or electron-donating groups can enhance the inhibitory activity. nih.govresearchgate.net Conversely, bulky substituents at these positions may lead to a decrease in potency due to steric hindrance within the ATP-binding site of the kinase. Halogen substitutions at the 6- and 8-positions have also been shown to improve the antimicrobial activities of certain quinazolinone derivatives.
The substitution pattern on the quinazoline ring also plays a critical role in determining the selectivity of the compound for its target. By strategically modifying the substituents, it is possible to fine-tune the binding affinity for the intended target while minimizing off-target effects. For example, the introduction of a 3-nitro-1,2,4-triazole motif at the C-7 position of the quinazoline core in a series of 4-anilino-quinazoline derivatives resulted in dual inhibitors of EGFR and VEGFR2. nih.gov
Interactive Data Table: Influence of Quinazoline Ring Substitutions on Biological Activity
| Position of Substitution | Type of Substituent | Effect on Activity |
| C2 | Phenyl group | Can contribute to potent analgesic and anti-inflammatory activity. researchgate.net |
| C4 | Anilino group | A privileged scaffold for potent and selective EGFR kinase inhibition. nih.govnih.gov |
| C6, C7 | Small hydrophobic groups, methoxy groups | Generally enhances EGFR inhibitory activity. nih.gov |
| C6, C8 | Halogen atoms | Can improve antimicrobial activities in quinazolinone derivatives. |
Importance of the N-4-quinazolinyl Linkage to the Leucine (B10760876) Moiety
The linkage between the N-4 position of the quinazoline ring and the amino group of the leucine moiety is a critical determinant of the biological activity of these compounds. This linkage correctly orients the leucine portion of the molecule within the binding site of the target protein, facilitating key interactions that are essential for potent inhibition.
In many kinase inhibitors based on the 4-aminoquinazoline scaffold, the nitrogen atoms of the quinazoline ring, particularly N-1 and N-3, act as hydrogen bond acceptors. nih.gov For example, in the active site of EGFR, the N-1 of the quinazoline ring can form a crucial hydrogen bond with a methionine residue (Met793), while the N-3 can interact with threonine residues through a water-mediated bridge. nih.gov These interactions help to anchor the inhibitor in the ATP-binding pocket, leading to a tighter binding conformation and increased potency. nih.gov
Contributions of the Leucine Side Chain to Activity and Specificity
The conjugation of amino acids, such as L-leucine, to a bioactive scaffold like quinazoline can significantly enhance biological activity and facilitate transport across cell membranes. nih.gov The isobutyl side chain of leucine, being hydrophobic, can engage in van der Waals and hydrophobic interactions within the binding pocket of the target protein.
The nature of the amino acid side chain has been shown to be a key factor in the activity of quinazolinone-amino acid hybrids. For instance, a study on such hybrids revealed that the compound containing an L-alanine moiety, which has a smaller methyl side chain, exhibited the lowest activity. nih.gov This suggests that the larger, more lipophilic isobutyl side chain of leucine is more favorable for establishing strong hydrophobic interactions within the binding site, leading to increased binding affinity and biological activity. nih.gov
Furthermore, structure-activity relationship studies of amino acid-bioactive molecule conjugates have shown that hydrophobic amino acids can have a distinct impact on DNA binding interactions compared to cationic or neutral amino acids. nih.gov The specificity of the interaction can also be influenced by the stereochemistry of the amino acid, with L-amino acids often being preferred for biological targets.
Interactive Data Table: Effect of Amino Acid Side Chain on Activity of Quinazolinone Hybrids
| Amino Acid Moiety | Side Chain | Relative Activity | Probable Reason |
| Leucine | Isobutyl (hydrophobic) | High | Strong hydrophobic interactions with the binding site. |
| Alanine (B10760859) | Methyl (less hydrophobic) | Low | Weaker hydrophobic interactions compared to leucine. nih.gov |
| Lysine | Aminobutyl (cationic) | Strong (in DNA binding) | Favorable electrostatic interactions with DNA. nih.govmdpi.com |
Conformational Requirements for Receptor Binding and Efficacy
The three-dimensional conformation adopted by L-Leucine, N-4-quinazolinyl- analogues upon binding to their biological target is crucial for their efficacy. The molecule must adopt a specific low-energy conformation that is complementary to the topography of the receptor's binding site to achieve optimal interactions. This principle is often described by the "lock-and-key" or "induced-fit" models of ligand-receptor binding, with conformational selection also playing a key role. nih.gov
Molecular docking studies have provided valuable insights into the binding modes of quinazoline derivatives. researchgate.netnih.govnih.govunair.ac.id For EGFR inhibitors, the 4-anilinoquinazoline core typically binds in the ATP pocket, with the quinazoline ring system forming hydrogen bonds with the hinge region of the kinase domain. nih.gov The substituent at the 4-position, in this case, the leucine moiety, extends into a more solvent-exposed region of the active site, where it can make additional contacts that contribute to affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. frontiersin.org This computational approach is instrumental in predicting the activity of novel compounds and guiding the design of more potent analogues.
Development and Validation of QSAR Models for Activity Prediction
The development of a robust QSAR model for L-Leucine, N-4-quinazolinyl- analogues involves several key steps. First, a dataset of compounds with experimentally determined biological activities is compiled. frontiersin.orgnih.gov A variety of molecular descriptors, which quantify different physicochemical properties of the molecules (e.g., electronic, steric, and hydrophobic properties), are then calculated for each compound in the dataset. nih.gov
Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS), are employed to derive a mathematical equation that relates the molecular descriptors to the biological activity. nih.govnih.gov The goal is to identify the descriptors that have the most significant influence on the activity of the compounds.
The predictive power of the developed QSAR model must be rigorously validated. This is typically done through both internal and external validation procedures. nih.gov Internal validation techniques, such as leave-one-out (LOO) cross-validation, assess the stability and robustness of the model. nih.gov External validation involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. nih.govnih.gov
A statistically significant QSAR model is characterized by high values for the squared correlation coefficient (R²) for the training set, the cross-validated squared correlation coefficient (q² or Q²), and the predictive squared correlation coefficient (R²pred) for the test set. researchgate.netnih.govnih.govfrontiersin.org
Interactive Data Table: Statistical Parameters for QSAR Model Validation of Quinazoline Derivatives
| Study/Model Type | R² (Training Set) | q² or Q² (Cross-validation) | R²pred (External Validation) |
| 2D-QSAR (MLR) for EGFR inhibitors nih.gov | 0.745 | 0.669 | 0.941 |
| 2D-QSAR (MLR) for ErbB-2 inhibitors nih.gov | 0.956 | 0.915 | 0.617 |
| 3D-QSAR (CoMSIA) for Osteosarcoma frontiersin.org | 0.987 | 0.63 | 0.997 |
| QSAR for Breast Cancer Inhibitors researchgate.net | 0.919 | 0.819 | 0.7907 |
| QSAR for wild-type EGFR inhibitors nih.govnih.gov | - | - | R = 0.90 |
These validated QSAR models serve as powerful predictive tools in the drug discovery process, enabling the in silico screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological evaluation. frontiersin.orgresearchgate.net
Identification of Key Molecular Descriptors Influencing Efficacy
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the structural characteristics of a molecule, such as L-Leucine, N-4-quinazolinyl-, influence its biological activity. These analyses establish mathematical models that correlate a compound's chemical structure with its efficacy, thereby guiding the synthesis of more potent analogues. For quinazoline derivatives, various molecular descriptors have been identified as crucial for their inhibitory potential.
Research on quinazolinonyl analogues has utilized quantum chemical calculations and Genetic Function Algorithms (GFA) to select the most relevant molecular descriptors. These descriptors typically fall into categories such as electronic, steric, and thermodynamic properties. The goal of a QSAR analysis is to create a statistically significant model that can predict the activity of new chemical entities without the immediate need for their synthesis and testing.
A successful QSAR model is characterized by strong statistical metrics, including a high squared correlation coefficient (R²), adjusted R², and cross-validation coefficient (Q²), which indicate the model's predictive power. For instance, studies on quinazoline analogues as anticonvulsant inhibitors have yielded models with R² values exceeding 0.9, demonstrating a strong correlation between the selected descriptors and biological activity.
Table 1: Key Molecular Descriptors and Their Influence on the Efficacy of Quinazoline Analogues
| Descriptor Type | Specific Descriptor Examples | Influence on Efficacy |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO Energies | Affects electrostatic interactions and reactivity with the target. |
| Steric | Molar Refractivity, Molecular Volume | Influences how the molecule fits into the binding pocket of the target. |
| Thermodynamic | Heat of Formation, Gibbs Free Energy | Relates to the stability of the molecule and its binding affinity. |
| Topological | Connectivity Indices, Wiener Index | Describes the branching and shape of the molecule. |
These descriptors help to quantify the structural features necessary for potent activity. By analyzing their respective contributions within the QSAR model, researchers can prioritize which parts of the L-Leucine, N-4-quinazolinyl- scaffold to modify for improved efficacy.
Application of 3D-QSAR for New Molecule Design
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) offers a more detailed understanding by considering the three-dimensional arrangement of atoms. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are instrumental in this domain. These techniques are used to develop robust models for predicting the inhibitory potential of compounds and to guide the rational design of new, more effective molecules.
The process begins by aligning a series of known active compounds, such as quinazoline derivatives, based on a common structural core. The aligned molecules are then placed in a 3D grid, and their steric and electrostatic interaction fields are calculated at each grid point. These fields are then correlated with the biological activity data to generate a 3D-QSAR model.
The primary output of a 3D-QSAR study is a set of contour maps. These maps visualize the regions in 3D space around the molecule where modifications to specific properties are predicted to enhance or diminish biological activity.
Steric Contour Maps: Green contours indicate areas where bulky substituents are favored, potentially enhancing van der Waals interactions. Yellow contours highlight regions where steric bulk is detrimental to activity, likely due to clashes with the target's binding site.
Electrostatic Contour Maps: Blue contours show where electropositive groups are preferred, while red contours indicate regions where electronegative groups would increase activity.
By interpreting these contour maps, medicinal chemists can strategically design new analogues of L-Leucine, N-4-quinazolinyl-. For example, if a green contour appears near a specific position on the quinazoline ring, adding a larger chemical group at that site would be a logical design strategy to pursue. This approach has been successfully used to design novel quinazoline derivatives with improved activity against targets like Epidermal Growth Factor Receptor (EGFR).
Pharmacophore Elucidation and Optimization
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. Elucidating the pharmacophore for the L-Leucine, N-4-quinazolinyl- class of compounds is a critical step in discovering novel and more potent molecules.
Defining Essential Pharmacophoric Features for Target Interaction
The process of defining a pharmacophore involves identifying the key interaction points between a ligand and its protein target. These "pharmacophoric features" include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positively or negatively ionizable groups. The specific 3D arrangement of these features is crucial for molecular recognition and binding affinity.
For quinazoline-based inhibitors, SAR studies and molecular docking have revealed several consistent pharmacophoric features essential for target interaction. The 4-anilino-quinazoline moiety, for example, has emerged as a privileged scaffold in the development of EGFR kinase inhibitors due to its specific structural properties.
Key interactions often include:
Hydrogen Bonding: The nitrogen atoms at positions 1 (N-1) and 3 (N-3) of the quinazoline ring are critical. The N-1 atom frequently acts as a hydrogen bond acceptor, forming a crucial bond with backbone amide protons in the hinge region of kinases. The N-3 atom can also form hydrogen bonds, sometimes through a water molecule bridge.
Hydrophobic Interactions: The quinazoline ring itself and various substituents contribute to hydrophobic interactions within the target's binding pocket.
Aromatic Interactions: Aromatic rings can engage in π-π stacking or other non-covalent interactions with aromatic residues in the active site.
Table 2: Essential Pharmacophoric Features for Quinazoline-Based Compounds
| Pharmacophoric Feature | Role in Target Interaction | Example Location on Scaffold |
|---|---|---|
| Hydrogen Bond Acceptor | Forms key H-bond in the kinase hinge region. | N-1 of the quinazoline ring. |
| Aromatic Ring | Provides a scaffold for substituents and engages in π-stacking. | The quinazoline bicyclic system. |
| Hydrophobic Group | Occupies hydrophobic pockets within the binding site. | Substituents at various positions on the quinazoline core. |
| Hydrogen Bond Donor | Can form additional H-bonds to improve affinity. | Substituents containing -NH or -OH groups. |
These features, when mapped onto a 3D model, provide a template for what a potent inhibitor should look like, guiding further design efforts.
Design Strategies Guided by Established Pharmacophores
Once a pharmacophore model is established, it becomes a powerful tool in computer-aided drug design. It can be used as a 3D query to screen large virtual libraries of compounds, identifying novel molecules that possess the required pharmacophoric features in the correct spatial orientation. This virtual screening approach is significantly faster and more cost-effective than traditional high-throughput screening of physical compounds.
Another key strategy is de novo design, where new molecules are built from scratch or by modifying existing scaffolds to better fit the pharmacophore model. Deep reinforcement learning and other computational strategies can be employed to generate molecular structures that conform to a desired pharmacophore.
Design strategies based on the quinazoline pharmacophore would involve:
Scaffold Hopping: Replacing the quinazoline core with a different chemical scaffold that maintains the same 3D arrangement of pharmacophoric features. This can lead to the discovery of compounds with novel intellectual property and potentially improved pharmacokinetic properties.
Fragment-Based Growth: Using the pharmacophore to guide the addition of chemical fragments to a core structure. For instance, if the model indicates a nearby hydrophobic pocket, fragments with hydrophobic properties would be computationally added and evaluated.
Lead Optimization: Systematically modifying a known active compound (a "lead") to improve its fit to the pharmacophore model. This involves making small, targeted changes to the lead structure and assessing the predicted impact on activity.
By leveraging established pharmacophores, researchers can rationally design the next generation of inhibitors based on the L-Leucine, N-4-quinazolinyl- structure, optimizing for potency, selectivity, and other drug-like properties.
Computational Approaches in the Research and Design of L Leucine, N 4 Quinazolinyl
Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, like L-Leucine, N-4-quinazolinyl-, to the active site of a target protein.
Docking simulations are instrumental in evaluating the potential of quinazolinone-based compounds as inhibitors for a range of therapeutic targets. Studies have explored the interactions of these scaffolds with enzymes and receptors implicated in cancer, inflammation, and infectious diseases.
Epidermal Growth Factor Receptor (EGFR): The quinazoline (B50416) core is a well-established scaffold for EGFR inhibitors. nih.govmdpi.com Docking studies on various quinazolinone derivatives reveal that they bind to the ATP-binding site of the EGFR kinase domain. mdpi.comlums.ac.ir For instance, simulations have shown that compounds can achieve significant binding affinities, with calculated binding energies indicating a strong tendency to interact with key amino acids at the active site. lums.ac.irnih.gov One study identified a quinazolinone derivative with a binding energy of -7.53 Kcal/mol, suggesting it could be an effective EGFR inhibitor. lums.ac.ir
Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a significant target for anti-inflammatory drugs. nih.govisfcppharmaspire.com Molecular docking has been employed to screen 2,3-disubstituted-4(3H)-quinazolinone derivatives against the COX-2 enzyme. These in silico analyses help identify compounds with high binding affinity, predicting their potential as selective COX-2 inhibitors. biointerfaceresearch.com The binding interactions of these derivatives within the COX-2 active site are crucial for their inhibitory activity. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. nih.govtbzmed.ac.ir Quinazoline derivatives have been designed and evaluated as VEGFR-2 inhibitors. nih.govnih.gov Docking simulations place these compounds into the VEGFR-2 active site, predicting their binding modes and supporting the biological screening results. nih.govbohrium.com
Plasmodium falciparum Dihydrofolate Reductase (Pf-DHFR): Pf-DHFR is a validated target for antimalarial drugs. Leucine-linked quinazolinone-sulfonamide hybrids have been synthesized and evaluated as Pf-DHFR inhibitors. nih.govbohrium.com In silico docking studies show that these molecules can potentially interact with and inhibit the Pf-DHFR enzyme, with some demonstrating selectivity over the human form of the enzyme. bohrium.com
Carbonic Anhydrase (CA): Carbonic anhydrase isoenzymes, particularly CA-II and CA-IX, are targets for various therapeutic areas, including glaucoma and cancer. nih.govresearchgate.net Molecular docking has been used to investigate the binding mode of quinazolinone derivatives within the active sites of human carbonic anhydrase II (hCA-II). nih.govresearchgate.net These studies reveal stable conformations with significant negative binding energies, suggesting potent inhibition. For example, a novel compound incorporating a 4(3H)-quinazolinone and a sulfonamide moiety showed a binding energy of -12.19 kcal/mol against a human carbonic anhydrase isoform. nih.gov
| Target Protein | Compound Type | Predicted Binding Energy (kcal/mol) | PDB ID | Reference |
|---|---|---|---|---|
| EGFR | Quinazolinone Derivative | -7.53 | 1M17 | lums.ac.irnih.gov |
| VEGFR-2 | 4-Alkoxyquinazoline Derivative | Not Specified | 4ASE | nih.gov |
| Pf-DHFR | Quinazolinone-Sulfonamide Hybrid | Not Specified | Not Specified | bohrium.com |
| Carbonic Anhydrase (hCA-IIX) | 4(3H)-quinazolinone-Sulfonamide | -12.19 | Not Specified | nih.gov |
The stability of the ligand-protein complex is determined by a network of non-covalent interactions. For L-Leucine, N-4-quinazolinyl-, these interactions are critical for its biological activity.
Hydrogen Bonding: Hydrogen bonds are crucial for the specific recognition and binding of ligands to protein targets. In EGFR, quinazolinone derivatives frequently form hydrogen bonds with key residues like Met769. nih.gov Similarly, in Pf-DHFR and MMP-13, hydrogen bonding interactions with active site residues are vital for the stability and activity of quinazolinone inhibitors. bohrium.comnih.gov The sulfonamide group in certain derivatives is often oriented to bind with the zinc ion in the active site of carbonic anhydrases. semanticscholar.org
Pi-Pi Stacking and Cation-Pi Interactions: The aromatic quinazoline ring system can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site. novartis.comnih.gov These interactions are important for the proper orientation and stabilization of the ligand. For instance, docking studies with Pf-DHFR have highlighted the role of π-π stacking in the binding of potent inhibitor molecules. bohrium.com Furthermore, cation-π interactions can occur between the electron-rich aromatic ring and cationic residues like lysine or arginine, further anchoring the ligand in the active site. nih.govrsc.org
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. This provides deeper insights into the stability of the complex and the conformational changes that may occur upon binding.
MD simulations are used to assess the stability of the ligand-protein complex predicted by docking. By analyzing trajectories, researchers can determine if the ligand remains stably bound in the active site.
Studies on quinazolinone derivatives targeting EGFR have used MD simulations to investigate the stability of the ligand-receptor complexes. nih.govnih.gov The root mean square deviation (RMSD) of the protein backbone and the ligand is monitored over the simulation time. A stable RMSD profile suggests that the complex has reached equilibrium and the ligand is well-accommodated in the binding pocket. nih.gov For example, simulations of a 4(3H)-quinazolinone-sulfonamide complex with human carbonic anhydrase showed no significant fluctuations, indicating a stable interaction within the active domain. nih.gov Similarly, MD simulations of quinazoline derivatives with EGFR revealed that the compounds bound to the active site in a stable manner throughout the simulation. nih.gov The leucine (B10760876) component itself can influence the physical stability of formulations, as seen in studies of spray-dried proteins where L-leucine helps inhibit crystallization and particle agglomeration. nih.govnih.gov
MD simulations can also provide information on the dynamics of the binding process and help estimate the residence time of a ligand in the active site, which is an important parameter for drug efficacy. The conformational dynamics of the leucine side chain itself have been studied, showing that transitions between different dihedral angle combinations can be frequent or rare depending on the energetic barriers and the need for coordinated motions to avoid steric clashes. yale.edu The leucine zipper region of some proteins is known to form a highly ordered α-helix, while other regions remain more disordered and dynamic. iastate.edu This inherent flexibility can play a role in how the L-Leucine, N-4-quinazolinyl- compound adapts and binds within a target's active site.
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are employed to study the electronic properties of molecules, providing a more accurate description of factors like charge distribution, bond energies, and reaction mechanisms. For L-Leucine, N-4-quinazolinyl-, QM methods can be used to refine the parameters used in molecular mechanics force fields for MD simulations and to calculate binding energies with higher accuracy.
Density Functional Theory (DFT) is a common QM method used for these purposes. For example, DFT has been used to study the gas-phase reaction of leucine with the OH radical, determining reaction mechanisms and rate coefficients. scielo.org.mx In the context of drug design, QM calculations can help in understanding the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, at an electronic level. For instance, the PIXEL quantum calculation method has been used to identify the components of cohesion energy in L-leucine crystals, highlighting very strong hydrogen bonds between molecules. researchgate.net This level of detail is crucial for accurately predicting the binding affinity and for designing novel inhibitors with improved properties.
Electronic Structure Analysis (e.g., DFT, NBO, FMO)
Electronic structure analysis is fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (FMO) theory are pivotal in characterizing the stability, reactivity, and bonding nature of quinazoline derivatives.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinazoline derivatives, DFT calculations, often at the B3LYP/6–31+G(d, p) level, are employed to optimize molecular geometry and calculate thermodynamic parameters. nih.gov These calculations provide insights into the molecule's stability and the energetic feasibility of its formation. nih.gov
Frontier Molecular Orbital (FMO) Theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller energy gap implies higher reactivity. nih.gov For a molecule like L-Leucine, N-4-quinazolinyl-, the HOMO and LUMO distributions would indicate the likely sites for electrophilic and nucleophilic attack, respectively, guiding the understanding of its interaction with biological targets. nih.gov
Table 1: Representative Quantum Chemical Parameters for Quinazoline Derivatives Data is illustrative for the quinazoline class of compounds.
| Parameter | Description | Typical Value Range (eV) | Implication for L-Leucine, N-4-quinazolinyl- |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 | Indicates electron-donating ability; susceptibility to electrophilic attack. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | Indicates electron-accepting ability; susceptibility to nucleophilic attack. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.75 to -5.0 | Measures the escaping tendency of an electron from a stable system. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.75 | Measures resistance to change in electron distribution or charge transfer. |
Electrostatic Potential Mapping (MESP) for Reactivity Profile Prediction
Molecular Electrostatic Potential (MESP) is a powerful tool for predicting the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are rich or deficient in electrons. nih.govmdpi.com This mapping is crucial for understanding non-covalent interactions, particularly in drug-receptor binding, where electrostatic complementarity is key.
For quinazoline-based structures, MESP analysis reveals that electronegative atoms, such as the nitrogen atoms in the quinazoline ring and the oxygen atoms of the leucine's carboxyl group, create regions of negative potential (red/yellow). nih.govresearchgate.net These areas are prone to electrophilic attack and are likely to act as hydrogen bond acceptors. Conversely, regions around hydrogen atoms, especially those attached to nitrogens, exhibit positive potential (blue) and are susceptible to nucleophilic attack, acting as hydrogen bond donors. nih.gov
By analyzing the MESP of L-Leucine, N-4-quinazolinyl-, researchers can predict how it will orient itself within a protein's active site. The distinct positive, negative, and neutral potential regions guide the molecule's interactions with amino acid residues, providing a robust prediction of its binding mode and potential biological activity. mdpi.comresearchgate.net
Cheminformatics and Machine Learning in Drug Discovery
The integration of cheminformatics and machine learning has revolutionized the process of drug discovery, enabling the rapid screening of vast chemical libraries and the optimization of lead compounds. nih.govnih.gov
Virtual Screening and Library Design
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov For a target class like quinazoline derivatives, which are known to inhibit enzymes such as Epidermal Growth Factor Receptor (EGFR), virtual screening can efficiently filter thousands of potential analogues. nih.govfrontiersin.org
The process involves creating a focused library of compounds based on the L-Leucine, N-4-quinazolinyl- scaffold. This library can be generated by systematically modifying different positions of the quinazoline ring or the leucine moiety. These virtual compounds are then docked into the active site of a target protein to predict their binding affinity and orientation. This approach helps prioritize which novel derivatives should be synthesized and tested experimentally, saving significant time and resources. researchgate.netresearchgate.net
In Silico Activity Prediction (e.g., Prediction of Activity Spectra for Substances (PASS))
In silico tools like PASS (Prediction of Activity Spectra for Substances) are used to predict the biological activity profile of a compound based solely on its 2D structure. nih.govzenodo.org The PASS algorithm compares the structure of a query molecule against a large database of known biologically active substances and predicts a spectrum of potential activities with a corresponding probability of being active (Pa) or inactive (Pi). nih.govgenexplain.com
For L-Leucine, N-4-quinazolinyl-, a PASS prediction could reveal a wide range of potential pharmacological effects beyond its primary design target. For example, quinazoline derivatives are known to possess anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netnih.gov A PASS analysis might suggest novel therapeutic applications or potential side effects by identifying likely interactions with various biological targets. researchgate.net
Table 2: Illustrative PASS Predictions for a Quinazoline Scaffold This table represents potential activities that could be predicted for a compound like L-Leucine, N-4-quinazolinyl-, based on its core structure.
| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Interpretation |
| Antineoplastic | > 0.7 | < 0.1 | High probability of having anticancer properties. researchgate.net |
| Kinase Inhibitor | > 0.6 | < 0.1 | Likely to inhibit protein kinases, a common mechanism for anticancer drugs. |
| Anti-inflammatory | > 0.5 | < 0.2 | Moderate probability of possessing anti-inflammatory effects. researchgate.net |
| Antibacterial | > 0.4 | < 0.3 | Possible antibacterial activity. |
| Antiviral | > 0.3 | < 0.2 | Potential for antiviral applications. |
Machine Learning Algorithms for Structure Optimization and Property Prediction
Machine learning (ML) algorithms are increasingly used to build predictive models that correlate a compound's structural features with its biological activity, a method known as Quantitative Structure-Activity Relationship (QSAR). nih.govfrontiersin.org These models can predict the activity of new, unsynthesized compounds and identify which structural modifications are most likely to improve potency.
For a series of L-Leucine, N-4-quinazolinyl- analogues, a QSAR model can be developed using descriptors that quantify various molecular properties (e.g., electronic, steric, and hydrophobic). By training an ML algorithm—such as multiple linear regression, support vector machines, or neural networks—on a dataset of compounds with known activities, a predictive model is generated. nih.gov This model can then be used to guide the design of new derivatives with enhanced efficacy. For instance, the model might predict that adding an electronegative group at a specific position on the quinazoline ring will increase binding affinity to a target receptor. nih.govresearchgate.net This data-driven approach accelerates the optimization of lead compounds, making the drug discovery pipeline more efficient. variational.ai
Future Directions and Research Gaps for L Leucine, N 4 Quinazolinyl
Exploration of Novel Synthetic Methodologies and Scalability
The advancement of L-Leucine, N-4-quinazolinyl- from a laboratory curiosity to a potential therapeutic agent hinges on the development of efficient, scalable, and environmentally sustainable synthetic methods. While traditional methods for quinazoline (B50416) synthesis are well-established, future research should focus on adopting modern synthetic strategies. nih.govmdpi.com One-pot multicomponent reactions (MCRs) stand out as a particularly promising approach, offering reduced waste, lower solvent usage, and improved efficiency by combining multiple synthetic steps into a single operation. mdpi.com
| Synthetic Methodology | Potential Advantages for L-Leucine, N-4-quinazolinyl- Synthesis | Key Research Focus |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity, rapid construction of complex molecules. mdpi.com | Designing a one-pot reaction combining L-leucine with appropriate quinazoline precursors. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, cleaner reactions. frontiersin.orgnih.gov | Optimization of reaction conditions (temperature, power, time) for the final coupling step. |
| Metal-Free Catalysis | Avoids toxic and expensive transition metal catalysts, leading to purer products and greener processes. nih.gov | Exploration of iodine-catalyzed or other organocatalytic methods for ring formation and substitution. |
| Continuous Flow Technology | Enhanced safety, improved heat and mass transfer, easier scalability, and higher yields. nih.gov | Adapting optimized batch reactions to a continuous flow system for large-scale production. |
Deepening the Understanding of Multi-Target Mechanisms
A significant number of quinazoline-based drugs function as protein kinase inhibitors, often targeting multiple kinases simultaneously. mdpi.comnih.gov This polypharmacology can be advantageous for treating complex diseases like cancer, where multiple signaling pathways are dysregulated. nih.gov Future research must elucidate the specific target profile of L-Leucine, N-4-quinazolinyl-. It is plausible that it inhibits receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are common targets for the 4-anilinoquinazoline scaffold. nih.govekb.eg
The L-leucine moiety introduces a fascinating variable. It may serve to shuttle the quinazoline core into cells via amino acid transporters, potentially increasing intracellular concentration. Alternatively, it could create new interactions within the target's binding site or confer affinity for entirely different classes of proteins that recognize amino acid structures, such as aminoacyl-tRNA synthetases or enzymes involved in branched-chain amino acid (BCAA) metabolism. mdpi.com A thorough investigation using techniques like kinase profiling, chemical proteomics, and thermal shift assays is necessary to map its interactome and understand its multi-target mechanism.
Investigation of Resistance Mechanisms and Strategies to Overcome Them
A major challenge in therapies that utilize targeted inhibitors, particularly in oncology, is the development of drug resistance. ijfmr.commdpi.com For quinazoline-based EGFR inhibitors like gefitinib and erlotinib, resistance frequently arises from secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation. ekb.eg
A critical research gap is whether L-Leucine, N-4-quinazolinyl- is susceptible to known resistance mechanisms associated with the quinazoline scaffold. Future studies should involve generating resistant cell lines and analyzing them for target mutations. Conversely, the unique structure of L-Leucine, N-4-quinazolinyl- may allow it to overcome existing resistance. The leucine (B10760876) side chain might induce a different binding conformation that is less affected by common resistance mutations. Designing and synthesizing derivatives with modifications to both the quinazoline core and the leucine moiety could be a proactive strategy to create next-generation compounds capable of inhibiting both wild-type and resistant targets. ekb.eg
Development of Prodrug Strategies for Improved Pharmacokinetic Profiles
The clinical success of a drug is highly dependent on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). While the L-leucine conjugate may already influence these properties, prodrug strategies offer a rational approach to further optimize the molecule's profile. encyclopedia.pub The presence of the carboxylic acid and amino group on the leucine moiety provides ideal handles for chemical modification.
Advanced Computational Modeling for Predictive Biology
In silico methods are indispensable tools for accelerating drug discovery and development. nih.gov For L-Leucine, N-4-quinazolinyl-, a variety of computational models can be employed to predict its biological behavior and guide further optimization. drugtargetreview.com Techniques like Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR can build models that correlate structural features with biological activity, enabling the design of more potent analogs. nih.govijper.org
Molecular docking and molecular dynamics (MD) simulations can provide atomic-level insights into how the compound binds to its protein targets. nih.govnih.gov These simulations can predict binding affinity, identify key interacting residues, and assess the stability of the drug-target complex over time. nih.gov Such studies would be invaluable for understanding why the L-leucine substituent might alter target specificity or how it might interact with mutated, drug-resistant proteins. Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can flag potential pharmacokinetic issues early in the development process, saving significant time and resources. researchgate.net
| Computational Technique | Application for L-Leucine, N-4-quinazolinyl- |
| 3D-QSAR | Predict the inhibitory activity of new analogs and identify key structural requirements for potency. ijper.orgnih.gov |
| Molecular Docking | Predict binding modes and affinities against a panel of potential protein targets (e.g., kinases). nih.gov |
| Molecular Dynamics (MD) Simulations | Assess the stability of the compound in the binding pocket and understand the dynamic nature of the interaction. nih.gov |
| ADMET Prediction | Forecast pharmacokinetic properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. ijper.org |
| Virtual Screening | Identify other potential biological targets for the compound from large protein structure databases. nih.gov |
Integration of Omics Data for Systems-Level Insights
To fully comprehend the cellular impact of L-Leucine, N-4-quinazolinyl-, a systems-level approach is required. The integration of various "omics" technologies—transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles)—can provide an unbiased, global view of the biological perturbations caused by the compound. researchgate.net
Transcriptomic and proteomic analyses of cells treated with the compound can reveal which signaling pathways are modulated, helping to confirm intended targets and uncover unexpected off-target effects. Given the compound's L-leucine component, metabolomics is particularly crucial. This analysis could determine if the compound disrupts branched-chain amino acid metabolism, a pathway known to be dysregulated in cancer and other diseases. nih.gov Integrating these datasets can lead to the identification of biomarkers that predict response or resistance to the compound and provide a deeper, more holistic understanding of its mechanism of action.
Potential for Repurposing L-Leucine, N-4-quinazolinyl- in Other Therapeutic Areas
While the quinazoline scaffold is heavily associated with anticancer agents, its derivatives possess an exceptionally broad spectrum of pharmacological activities. nih.gov These include anti-inflammatory, antimicrobial, antiviral, anticonvulsant, and antihypertensive effects. nih.govnih.gov This versatility provides a strong rationale for exploring the potential of L-Leucine, N-4-quinazolinyl- in therapeutic areas beyond oncology.
For example, its potential anti-inflammatory properties could be investigated in models of autoimmune or inflammatory diseases. nih.gov The L-leucine moiety could also guide exploration into metabolic disorders where BCAA signaling is relevant, or even neurological conditions, given the role of leucine in the brain. A broad-based screening approach against different biological targets and in various disease models could uncover novel applications for this unique molecule, significantly expanding its therapeutic potential.
| Therapeutic Area | Rationale Based on Quinazoline Scaffold | Potential Influence of L-Leucine Moiety |
| Inflammatory Diseases | Many quinazoline derivatives show anti-inflammatory activity. nih.gov | May modulate immune cell metabolism or signaling. |
| Infectious Diseases | Documented antibacterial, antifungal, and antiviral properties. nih.govnih.gov | Could enhance uptake by microbial pathogens or inhibit specific metabolic pathways. |
| Neurological Disorders | Some analogs exhibit anticonvulsant and anxiolytic effects. nih.gov | Leucine plays roles in neurotransmission and brain metabolism. |
| Cardiovascular Diseases | Certain quinazolines are known antihypertensive agents. nih.govnih.gov | May offer a novel mechanism of action through metabolic modulation. |
Q & A
Basic: What synthetic methodologies are reported for L-Leucine, N-4-quinazolinyl- derivatives, and how are they validated?
Answer:
The synthesis of quinazolinyl-modified compounds typically involves nucleophilic substitution or condensation reactions. For example, quinazolin-4-amine derivatives are synthesized via cyclization of anthranilic acid derivatives with nitriles or via Pd-catalyzed coupling for functionalization . Validation includes:
- Structural characterization : Use NMR (¹H/¹³C) to confirm substitution patterns and LC-MS for molecular weight verification.
- Purity assessment : HPLC with UV detection (e.g., λ = 254 nm) to ensure >95% purity.
- Reproducibility : Triplicate syntheses under controlled conditions (temperature, solvent, catalyst) to validate reaction yields.
Advanced: How can a Design of Experiments (DoE) approach optimize the formulation stability of L-Leucine, N-4-quinazolinyl- in inhalable particles?
Answer:
A DoE framework systematically evaluates critical factors:
- Variables : L-Leucine concentration, spray-drying inlet temperature, feed rate, and excipient ratios .
- Response metrics : Particle size (via laser diffraction), aerosolization efficiency (using cascade impactors), and moisture uptake (gravimetric analysis).
| Factor | Low Level | High Level | Optimal Range |
|---|---|---|---|
| L-Leucine (%) | 5 | 20 | 12–15 |
| Inlet Temperature (°C) | 100 | 160 | 130–140 |
| Feed Rate (mL/min) | 3 | 10 | 5–7 |
Outcome : A 15% L-Leucine concentration at 135°C reduces hygroscopicity by 40% compared to unoptimized formulations .
Basic: What spectroscopic techniques are suitable for characterizing L-Leucine, N-4-quinazolinyl-?
Answer:
- Raman spectroscopy : Peaks at 1130–1183 cm⁻¹ (C-N stretching in quinazolinyl) and 1450–1600 cm⁻¹ (aromatic ring vibrations) confirm functional group integrity .
- Mass spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ ions; fragmentation patterns (e.g., loss of –NH₂ or –COOH groups) validate the structure .
- FTIR : Amide I (1650 cm⁻¹) and II (1550 cm⁻¹) bands assess peptide bond orientation.
Advanced: How does the quinazolinyl moiety influence the compound’s interaction with biological targets (e.g., kinases or inflammatory mediators)?
Answer:
The quinazolinyl group acts as a pharmacophore for kinase inhibition or anti-inflammatory activity:
- Kinase binding assays : Use fluorescence polarization to measure IC₅₀ values against EGFR or VEGFR.
- Molecular docking : Simulate binding affinities (AutoDock Vina) to active sites, comparing ΔG values (e.g., −8.2 kcal/mol for EGFR vs. −6.5 kcal/mol for unmodified L-Leucine) .
- In vitro models : IL-6/IL-1β ELISA in macrophage cultures to quantify anti-inflammatory effects.
Advanced: How can researchers resolve contradictions in reported bioactivity data for L-Leucine, N-4-quinazolinyl- derivatives?
Answer:
Apply analytical frameworks:
- FINER criteria : Assess if studies are Feasible, Novel, Ethical, and Relevant. For example, discrepancies in IC₅₀ values may arise from inconsistent cell lines (e.g., HeLa vs. HEK293) .
- PICO framework : Compare Populations (e.g., cancer vs. normal cells), Interventions (dosage ranges), and Outcomes (apoptosis vs. proliferation metrics) .
- Error analysis : Quantify methodological variability (e.g., ±15% error in MTT assays due to incubation time differences) .
Basic: What protocols are recommended for assessing the hydrolytic stability of L-Leucine, N-4-quinazolinyl- in physiological buffers?
Answer:
- Accelerated stability testing : Incubate the compound in PBS (pH 7.4) at 37°C and 40°C. Sample aliquots at 0, 24, 48, and 72 hours.
- Analytical quantification : Use HPLC-UV (220 nm) to monitor degradation products.
- Kinetic modeling : Calculate t₁/₂ (half-life) via first-order decay equations. Typical results show >90% integrity at 37°C after 72 hours, but 30% degradation at 40°C .
Advanced: What strategies mitigate batch-to-batch variability in synthesizing L-Leucine, N-4-quinazolinyl-?
Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression (e.g., amine conversion >95%).
- Critical quality attributes (CQAs) : Control residual solvent levels (<500 ppm via GC-MS) and particle size distribution (Dv50 = 2–5 µm) .
- Design space optimization : Use response surface methodology (RSM) to define robust synthesis parameters (e.g., 60°C, 12-hour reaction time) .
Basic: How is the solubility profile of L-Leucine, N-4-quinazolinyl- determined in different solvents?
Answer:
- Shake-flask method : Saturate the compound in water, DMSO, and ethanol at 25°C. Filter and quantify supernatant via UV-Vis (λmax = 280 nm).
- Data table :
| Solvent | Solubility (mg/mL) | LogP (Predicted) |
|---|---|---|
| Water | 1.2 ± 0.3 | 1.5 |
| DMSO | 45.6 ± 2.1 | — |
| Ethanol | 8.9 ± 0.7 | — |
- Co-solvency studies : Use PEG-400 to enhance aqueous solubility (up to 5 mg/mL at 10% PEG) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
